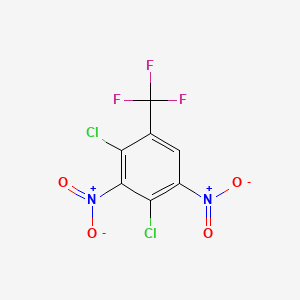
2,4-Dichlor-3,5-Dinitrobenzotrifluorid
Übersicht
Beschreibung
“2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene” is an organic compound with the molecular formula C7HCl2F3N2O4 . It is also known by other names such as “2,4-Dichloro-3,5-dinitrobenzotrifluoride” and "Benzene, 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)-" .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene” can be represented by the SMILES notation: [O-]N+c1cc(c(Cl)c(c1Cl)N+[O-])C(F)(F)F .Physical And Chemical Properties Analysis
The compound is insoluble in water . It has a melting point of 74 - 75°C and a boiling point of 291-294°C . The molecular weight of the compound is 304.995 .Wissenschaftliche Forschungsanwendungen
Synthese von Kinesin-Spindelprotein-Inhibitoren
Diese Verbindung wird als Reagenz bei der Synthese von Kinesin-Spindelprotein-Inhibitoren verwendet . Kinesin-Spindelproteine spielen eine entscheidende Rolle bei der Mitose und Zellteilung. Inhibitoren dieser Proteine werden für eine mögliche Anwendung in der Krebsbehandlung erforscht.
Fluorierungsreagenzien
2,4-Dichlor-3,5-Dinitrobenzotrifluorid wird bei der Herstellung von Fluorierungsreagenzien verwendet . Diese Reagenzien sind essentiell in verschiedenen chemischen Reaktionen, bei denen die Einführung eines Fluoratoms erforderlich ist.
Fluorierte Bausteine
Diese Verbindung wird auch bei der Synthese von fluorierten Bausteinen verwendet . Diese Bausteine werden bei der Herstellung verschiedener fluorierter Verbindungen verwendet, die Anwendungen in der Pharmazie, Agrochemie und Materialwissenschaft haben.
Synthese von 2-substituierten 3,7,8-Trichlordibenzo-p-dioxinen
2,4-Dichlor-5-nitrobenzotrifluorid wurde bei der Synthese von 2-substituierten 3,7,8-Trichlordibenzo-p-dioxinen verwendet . Diese Verbindungen sind aufgrund ihrer möglichen biologischen Aktivität von Interesse.
Synthese neuer substituierter 10H-Phenothiazine
Diese Verbindung wurde bei der Synthese neuer substituierter 10H-Phenothiazine verwendet . Phenothiazine sind eine Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten, darunter antipsychotische und antihistaminische Wirkungen.
Potenzielle Alternative zu neurotoxischen MT-Inhibitoren
Es besteht das Potenzial, dass this compound als Alternative zu neurotoxischen MT-Inhibitoren verwendet werden kann . Dies könnte erhebliche Auswirkungen auf das Gebiet der Neurowissenschaften und Neuropharmakologie haben.
Safety and Hazards
The compound is toxic and may cause severe injury or death if ingested, inhaled, or comes in contact with the skin . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Wirkmechanismus
Target of Action
2,4-Dichloro-3,5-dinitrobenzotrifluoride is primarily used in the synthesis of kinesin spindle protein inhibitors . Kinesin spindle proteins play a crucial role in mitosis and cell division, making them a significant target in cancer research .
Mode of Action
As a reagent in the synthesis of kinesin spindle protein inhibitors, it likely interacts with these proteins to inhibit their function . This inhibition can disrupt cell division, potentially leading to cell death in rapidly dividing cells, such as cancer cells .
Biochemical Pathways
Given its role in the synthesis of kinesin spindle protein inhibitors, it likely affects pathways related tocell division and mitosis .
Pharmacokinetics
As a research chemical, it’s crucial to handle it with care, considering its potential toxicity .
Result of Action
The primary result of the action of 2,4-Dichloro-3,5-dinitrobenzotrifluoride is the inhibition of kinesin spindle proteins, which can disrupt cell division . This disruption can lead to cell death in rapidly dividing cells, such as cancer cells .
Action Environment
The action of 2,4-Dichloro-3,5-dinitrobenzotrifluoride can be influenced by various environmental factors. For instance, it should be stored in a dry environment to maintain its stability . Furthermore, it’s crucial to avoid dust formation and ensure adequate ventilation when handling this compound .
Biochemische Analyse
Biochemical Properties
2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of kinesin spindle protein inhibitors . The compound’s interactions with these biomolecules are crucial for its function in biochemical processes. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their activity.
Cellular Effects
The effects of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause respiratory tract irritation and is toxic if inhaled . These effects can lead to changes in cellular behavior, including alterations in metabolic activities and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is sufficiently stable during short-term experiments . Its long-term stability and degradation products need to be considered when interpreting experimental results.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. For example, it has been reported to cause serious eye damage and skin irritation at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence its overall activity and toxicity. For instance, its stability in water and solubility are important factors that determine its metabolic fate .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene within cells and tissues are critical for its function. The compound can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3N2O4/c8-4-2(7(10,11)12)1-3(13(15)16)5(9)6(4)14(17)18/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQYRXNRGNLPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044639 | |
| Record name | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29091-09-6 | |
| Record name | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29091-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF413436J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,4-Dichloro-3,5-dinitrobenzotrifluoride in the context of the provided research papers?
A1: Both research papers highlight the use of 2,4-Dichloro-3,5-dinitrobenzotrifluoride as a key reagent in the synthesis of fluazinam [, ]. It reacts with 2-amino-3-chloro-5-trifluoromethylpyridine in the presence of an alkali to yield fluazinam.
Q2: How does the choice of solvent impact the synthesis of fluazinam using 2,4-Dichloro-3,5-dinitrobenzotrifluoride?
A2: One of the research papers [] emphasizes the advantages of using 2-methyltetrahydrofuran as the solvent for this reaction. Compared to other solvents, 2-methyltetrahydrofuran leads to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)





